3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon This particular compound features a pyrimido[1,2-a][1,3,5]triazin-6-one core, which is a fused ring system incorporating nitrogen atoms
Preparation Methods
The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrimido[1,2-a][1,3,5]triazin-6-one core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3,4-dimethoxyphenyl and 4-methoxyphenyl groups: These groups can be introduced via substitution reactions using suitable reagents.
Addition of the dimethyl groups: This step may involve alkylation reactions under specific conditions.
Industrial production methods would likely optimize these steps for higher yields and cost-effectiveness, potentially using catalysts and automated processes to streamline the synthesis.
Chemical Reactions Analysis
3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The methoxy and dimethyl groups can be substituted with other functional groups to create derivatives with different properties.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed will depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may have bioactive properties, making it a candidate for drug development and biological studies.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound’s properties might be useful in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would be determined by the compound’s structure and the nature of its interactions with these targets.
Comparison with Similar Compounds
Similar compounds to 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one include other heterocyclic compounds with fused ring systems and similar functional groups. These might include:
Pyrimido[1,2-a][1,3,5]triazin-6-one derivatives: Compounds with variations in the substituents on the ring system.
Other nitrogen-containing heterocycles: Such as triazoles and pyrimidines with similar substituents.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H30N4O4 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-7,8-dimethyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C25H30N4O4/c1-17-18(2)26-25-28(20-7-9-21(31-3)10-8-20)15-27(16-29(25)24(17)30)13-12-19-6-11-22(32-4)23(14-19)33-5/h6-11,14H,12-13,15-16H2,1-5H3 |
InChI Key |
HLBCKMGTWBZQNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CCC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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